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  • Product: 3-Chloro-2-hydroxymethylphenylboronic acid
  • CAS: 1451393-57-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-2-hydroxymethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern synthetic chemistry is continually shaped by the emergence of versatile building blocks that enable the construction of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern synthetic chemistry is continually shaped by the emergence of versatile building blocks that enable the construction of complex molecular architectures. Arylboronic acids, in particular, have risen to prominence as indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet highly promising member of this class: 3-Chloro-2-hydroxymethylphenylboronic acid. Its unique substitution pattern—featuring a chloro group, a hydroxymethyl moiety, and a boronic acid function on a phenyl ring—presents a confluence of reactivity and functionality that is of significant interest to medicinal chemists and materials scientists. The strategic placement of these groups offers multiple avenues for synthetic diversification, making it a valuable intermediate in the quest for novel pharmaceuticals and advanced organic electronic materials. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the chemical properties and synthetic utility of this important molecule.

Molecular Profile and Physicochemical Properties

3-Chloro-2-hydroxymethylphenylboronic acid is a trifunctional aromatic compound that presents as a solid at room temperature. The interplay of its constituent functional groups dictates its physical and chemical behavior.

Structural and General Data
PropertyValueSource
CAS Number 951655-50-8[1][2]
Molecular Formula C₆H₆BClO₃[1][2]
Molecular Weight 172.37 g/mol [1][2]
Purity (typical) >95-98%[3]
Appearance Off-white to white powder/crystal[4]
Physicochemical Characteristics

Experimental data for the physicochemical properties of 3-Chloro-2-hydroxymethylphenylboronic acid are not extensively reported in the literature. However, we can infer some characteristics based on its structure and data from analogous compounds.

  • Melting Point: The melting point of boronic acids is influenced by intermolecular hydrogen bonding and crystal packing. For the related compound, 3-(Hydroxymethyl)phenylboronic acid, the melting point is in the range of 95-99 °C[4]. The presence of the chloro group in the title compound may influence crystal lattice energy, and thus the melting point could differ.

  • Solubility: The boronic acid and hydroxymethyl groups are capable of hydrogen bonding, suggesting potential solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. The presence of the aromatic ring and the chloro group imparts some nonpolar character, which may allow for limited solubility in less polar solvents like THF or ethyl acetate. Its solubility in water is expected to be limited but may be enhanced at higher pH due to the formation of the boronate anion.

  • Stability: Phenylboronic acids are generally stable solids that can be stored at room temperature, preferably in a dry environment, as they can undergo dehydration to form cyclic anhydrides (boroxines). It is recommended to store 3-Chloro-2-hydroxymethylphenylboronic acid under an inert atmosphere at 2-8°C for long-term stability[2].

Synthesis and Handling

Proposed Synthetic Route

A potential starting material is 1-chloro-2-(methoxymethyl)benzene. The methoxymethyl (MOM) group serves as a protecting group for the hydroxymethyl functionality. The synthesis could proceed as follows:

  • Directed ortho-Metalation: The MOM-protected starting material is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The MOM group directs the deprotonation to the adjacent ortho position (C3).

  • Borylation: The resulting aryllithium intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

  • Hydrolysis/Deprotection: Acidic workup with an aqueous acid (e.g., HCl) simultaneously hydrolyzes the boronate ester to the boronic acid and cleaves the MOM protecting group to reveal the hydroxymethyl functionality.

Synthesis_of_3_Chloro_2_hydroxymethylphenylboronic_acid start 1-Chloro-2-(methoxymethyl)benzene intermediate1 Aryllithium Intermediate start->intermediate1 1. n-BuLi, THF, -78 °C intermediate2 Boronate Ester intermediate1->intermediate2 2. B(OR)₃ product 3-Chloro-2-hydroxymethylphenylboronic acid intermediate2->product 3. H₃O⁺

Figure 1: Proposed synthetic pathway.
Handling and Safety

Based on available safety data for this and similar compounds, 3-Chloro-2-hydroxymethylphenylboronic acid should be handled with appropriate precautions.

Hazard Identification: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Reactivity and Applications in Synthesis

The synthetic utility of 3-Chloro-2-hydroxymethylphenylboronic acid stems from its three distinct functional groups, which can be manipulated selectively or in concert to build molecular complexity.

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid moiety is the primary site of reactivity for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance[5].

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:[6]

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation (R²-B(OH)₂, Base) pd2_transmetalation->pd0 Reductive Elimination product R¹-R² pd2_transmetalation->product

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling

While a specific protocol for 3-Chloro-2-hydroxymethylphenylboronic acid is not documented, the following general procedure can serve as a starting point for optimization.

Materials:

  • Aryl halide (Ar-X, 1.0 eq)

  • 3-Chloro-2-hydroxymethylphenylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, 3-Chloro-2-hydroxymethylphenylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Orthogonal Reactivity and Further Functionalization

The chloro and hydroxymethyl groups on the phenyl ring offer opportunities for sequential or orthogonal synthetic transformations.

  • The Chloro Group: The chlorine atom can also participate in cross-coupling reactions, though typically under more forcing conditions than a bromide or iodide. This allows for selective Suzuki-Miyaura coupling at the boronic acid site, followed by a subsequent coupling reaction at the chloro position.

  • The Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through esterification, etherification, or substitution reactions. This functional handle is particularly valuable in drug discovery for modulating polarity and introducing new pharmacophoric elements[7].

Applications in Drug Discovery and Materials Science

Boronic acids are increasingly recognized for their significant potential in medicinal chemistry and materials science.

Pharmaceutical Intermediate

The structural motifs present in 3-Chloro-2-hydroxymethylphenylboronic acid are found in various biologically active molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a valuable building block for the synthesis of complex drug candidates[8]. The hydroxymethyl group can serve as a key interaction point with biological targets or as a site for further molecular elaboration to optimize pharmacokinetic properties. While specific examples utilizing this exact molecule are sparse in public literature, the broader class of substituted phenylboronic acids is integral to the synthesis of numerous approved drugs and clinical candidates.

Organic Light-Emitting Diodes (OLEDs)

In materials science, arylboronic acids are crucial intermediates for the synthesis of conjugated organic molecules used in OLEDs[9]. The Suzuki-Miyaura reaction is a preferred method for constructing the carbon-carbon bonds that form the backbones of these materials[10]. The chloro and hydroxymethyl substituents on 3-Chloro-2-hydroxymethylphenylboronic acid can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and physical properties (e.g., solubility, morphology) of the resulting organic semiconductors.

Conclusion

3-Chloro-2-hydroxymethylphenylboronic acid is a promising, albeit not extensively characterized, synthetic building block. Its trifunctional nature provides a rich platform for the construction of complex organic molecules. While a lack of comprehensive experimental data necessitates a degree of predictive analysis based on related structures, the fundamental reactivity of its constituent functional groups is well-understood. As a versatile intermediate for Suzuki-Miyaura cross-coupling and other transformations, this compound holds significant potential for advancing research in drug discovery and materials science. Further investigation into its specific properties and reactivity is warranted and will undoubtedly expand its application in these cutting-edge fields.

References

  • PubChem. (n.d.). 2-(Hydroxymethyl)phenylboronic Acid. Retrieved from [Link]

  • do Céu Costa, M., Coelho, A., Guedes, R. C., & Ferreira, I. C. F. R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Google Patents. (n.d.). CN112142723B - OLED material and preparation method and application thereof.
  • Google Patents. (n.d.). WO2023278402A1 - Smarca degraders and uses thereof.
  • Israr, H., Ali, G., Khan, S., & Asiri, A. M. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Preprints. [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • European Patent Office. (2023, May 10). OLED AND MANUFACTURING METHOD THEREFOR AND OLED DISPLAY DEVICE - EP 3447815 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Kaczmarczyk, G., & Pluta, K. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2229–2237. [Link]

  • OSTI.GOV. (2022, May 17). OLED with multi-emissive material layer (Patent). Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. Retrieved from [Link]

  • Google Patents. (n.d.). US9508933B2 - Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
  • Wang, Y., & Bryant, S. H. (2014). PubChem applications in drug discovery: a bibliometric analysis. Journal of Cheminformatics, 6(1), 3. [Link]

  • Royal Society of Chemistry. (2023, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

  • Schmidt, J., & Spletstoser, J. T. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5874–5878. [Link]

  • Exploring The Synthesis Techniques Of OLED Material Intermediates. (2024, May 27). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Molecularly imprinted polymers in the drug discovery process. Retrieved from [Link]

Sources

Exploratory

The Phenylboronic Acid Moiety: From Serendipitous Discovery to a Cornerstone of Modern Synthesis

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Phenylboronic Acids Introduction: A Tale of a Neglected Element For much of chemical history, boron was an element of curiosity more t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Phenylboronic Acids

Introduction: A Tale of a Neglected Element

For much of chemical history, boron was an element of curiosity more than utility. Its compounds were known, but their synthetic potential remained largely untapped. The journey of substituted phenylboronic acids from academic novelty to an indispensable tool in pharmaceuticals and materials science is a testament to mechanistic understanding and the relentless pursuit of synthetic efficiency. This guide illuminates the pivotal moments and scientific rationale that elevated this class of compounds to prominence, providing researchers and drug development professionals with a comprehensive understanding of their origins and capabilities.

Part 1: The Genesis of Organoboron Chemistry

The story begins not with phenylboronic acids, but with their simpler alkyl cousins. In 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid, ethylboronic acid, through a laborious two-stage process involving the air oxidation of triethylborane.[1][2][3] This early work established the existence of the C-B bond in a stable, isolable form but was far from a practical synthetic method.

The first synthesis of a phenylboronic acid was achieved two decades later, in 1880, by Michaelis and Becker.[4] Their approach involved heating diphenylmercury with boron trichloride in a sealed tube, a harsh and toxic method that, upon hydrolysis, yielded the desired benzeneboronic acid.[4] While historically significant, the reliance on highly toxic organomercury reagents was a major impediment to widespread adoption.

A more practical, albeit still challenging, route emerged with the advent of organometallic chemistry. The use of Grignard reagents (organomagnesium halides) provided a more accessible pathway. The reaction of phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, became the classical and most common method for synthesizing phenylboronic acid for many years.[4][5][6]

Causality in Early Synthesis: The choice of Grignard reagents or organolithium compounds was dictated by the need for a nucleophilic phenyl source to attack the electrophilic boron center of the borate ester. However, these reactions were often plagued by low yields due to competing side reactions, such as the formation of triphenylborane (from multiple additions) or biphenyl.[2] Precise stoichiometric control and cryogenic temperatures (-80 °C to -25 °C) were critical to minimize these byproducts, making scale-up difficult and costly.[7]

Part 2: The Suzuki-Miyaura Coupling - A Paradigm Shift

The true potential of phenylboronic acids was unlocked in 1979. In a seminal discovery, Akira Suzuki and Norio Miyaura demonstrated that organoboron compounds could undergo a palladium-catalyzed cross-coupling reaction with organic halides.[8][9][10][11] The first application of this to phenylboronic acids for creating biaryl structures was published in 1981 and fundamentally changed synthetic chemistry.[12] This reaction, now universally known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for forming carbon-carbon bonds. For this monumental contribution, Akira Suzuki was awarded the Nobel Prize in Chemistry in 2010.[8][11]

The Suzuki-Miyaura reaction offered clear advantages over previous cross-coupling methods:

  • Mild Reaction Conditions: The reactions could often be run at or near room temperature.[9]

  • Stability: Boronic acids are generally stable to air and moisture, unlike many other organometallic reagents.[2][9]

  • Low Toxicity: The boron-containing reagents and byproducts exhibit low toxicity, making the process "greener" and safer.[2][9]

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for protecting groups.[9]

The Catalytic Cycle: A Self-Validating System

The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, a self-perpetuating sequence of events at the palladium center. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal  [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the aryl halide (R¹-X), forming a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[10][11][13]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), facilitating the transfer of the R² group and displacing the halide (X) from the palladium complex.[13][14]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond of the biaryl product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11][13]

Part 3: Synthesis and Methodologies for Substituted Phenylboronic Acids

The explosion in the use of the Suzuki-Miyaura coupling created immense demand for a diverse array of substituted phenylboronic acids. This spurred the development of more efficient and versatile synthetic methods, moving beyond the classical Grignard approach.

Experimental Protocol 1: Classical Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reagent

This protocol is a representative example of the traditional approach. The causality is clear: a nucleophilic aryl source is generated in situ and trapped with an electrophilic boron source at low temperature to control reactivity.

Grignard_Workflow start Start prep_grignard Prepare Grignard Reagent (4-Bromoanisole + Mg in THF) start->prep_grignard add_grignard Slowly Add Grignard Reagent to Borate Solution prep_grignard->add_grignard cool_borate Cool Trimethyl Borate in THF to -78 °C cool_borate->add_grignard warm_rt Warm to Room Temperature (Stir Overnight) add_grignard->warm_rt hydrolysis Acidic Hydrolysis (e.g., aq. HCl) warm_rt->hydrolysis extract Extract with Organic Solvent (e.g., Diethyl Ether) hydrolysis->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize Recrystallize Product dry_concentrate->recrystallize finish End (Isolated 4-Methoxyphenylboronic Acid) recrystallize->finish

Caption: Workflow for the classical synthesis of a phenylboronic acid.

Step-by-Step Methodology:

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Formation: Place magnesium turnings in the flask. Add a solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled with a water bath. After the addition is complete, reflux the mixture gently for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Transfer the prepared Grignard reagent to the dropping funnel and add it dropwise to the cold trimethyl borate solution, maintaining the temperature below -70 °C. The slow addition is critical to prevent over-addition and side product formation.

  • Quench and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the boronate ester and dissolve the magnesium salts.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or ether/hexanes).

Experimental Protocol 2: Modern Synthesis via Iridium-Catalyzed C–H Borylation

Modern methods bypass the need to pre-form an organometallic reagent from an aryl halide. Iridium-catalyzed C–H borylation allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond. This approach is highly valued for its atom economy and ability to functionalize complex molecules late in a synthetic sequence.[4][8]

CH_Borylation_Workflow start Start setup Combine Arene, B₂pin₂, Ir Catalyst, and Ligand in a Glovebox start->setup add_solvent Add Anhydrous Solvent (e.g., MTBE or THF) setup->add_solvent heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor Reaction by GC-MS or TLC for Completion heat->monitor cool_concentrate Cool to Room Temperature and Concentrate monitor->cool_concentrate purify Purify by Column Chromatography cool_concentrate->purify finish End (Isolated Aryl Boronate Ester) purify->finish

Caption: Workflow for modern Iridium-catalyzed C-H borylation.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge a Wheaton vial or Schlenk tube with the aromatic substrate (e.g., 1,3-dichlorobenzene), bis(pinacolato)diboron (B₂pin₂), the iridium precursor (e.g., [Ir(cod)OMe]₂), and a suitable ligand (e.g., 4,4'-di-tert-butylbipyridine, dtbpy).

  • Solvent Addition: Add an anhydrous, degassed solvent such as methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture in a pre-heated oil bath or heating block to the desired temperature (typically 80-100 °C) with stirring for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction's progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting aryl boronate ester is typically purified by silica gel column chromatography. The pinacol ester is often used directly in subsequent Suzuki-Miyaura couplings. If the free boronic acid is required, the ester can be hydrolyzed, for example, by treatment with sodium periodate and aqueous ammonium acetate.

Causality in Modern Synthesis: The choice of an iridium catalyst is based on its unique ability to activate strong C-H bonds. The regioselectivity is often governed by sterics, with the boryl group typically being installed at the least hindered C-H position, a predictable outcome that is highly valuable in synthetic planning.[4]

Characterization of a Substituted Phenylboronic Acid

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. 4-Methoxyphenylboronic acid serves as a representative example.

Technique Parameter Typical Value for 4-Methoxyphenylboronic acid Reference
Appearance Physical FormWhite to off-white powder[15]
Melting Point (°C)204-206 °C[15]
¹H NMR Chemical Shift (δ)~7.7 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H), B(OH)₂ protons often broad[2][16]
¹³C NMR Chemical Shift (δ)~162, ~137, ~114, ~55. C-B bond signal may be broad or absent.[16]
¹¹B NMR Chemical Shift (δ)~25 to 35 ppm (trigonal)
FT-IR Wavenumber (cm⁻¹)~3300 (broad, O-H), ~1350 (strong, B-O)[16]

Part 4: Applications in Drug Discovery and Materials Science

The true impact of substituted phenylboronic acids is measured by their application. Their unique chemical properties have made them invaluable in both life sciences and material sciences.

A Privileged Scaffold in Medicinal Chemistry

The boronic acid group is more than just a synthetic handle; it is a unique pharmacophore. As a Lewis acid, it can form reversible covalent bonds with diols, a motif present in many biological molecules like sugars and glycoproteins.[17] This interaction is pH-sensitive, allowing for the design of "smart" systems.

  • Enzyme Inhibition (Bortezomib): The first boronic acid-containing drug approved by the FDA (2003) was Bortezomib (Velcade®).[2] It acts as a potent and selective inhibitor of the 26S proteasome, a key cellular machine for protein degradation. The boron atom forms a stable, tetrahedral complex with the active site threonine residue of the proteasome, effectively blocking its function. This has proven to be a highly effective treatment for multiple myeloma.[2]

  • β-Lactamase Inhibition (Vaborbactam): A more recent example is Vaborbactam, a cyclic boronic acid derivative approved in 2017.[18] It is a potent inhibitor of serine β-lactamases, enzymes that confer antibiotic resistance to bacteria. Vaborbactam is co-administered with a carbapenem antibiotic, protecting it from degradation and restoring its efficacy against resistant bacterial strains.[1][18] The synthesis of Vaborbactam itself relies on sophisticated organoboron chemistry, such as the Matteson homologation, which requires cryogenic temperatures.[18][19]

Sensing and Diagnostics

The reversible binding of phenylboronic acids to diols is the basis for their use as chemical sensors. A major area of research is the development of glucose sensors for diabetes management. Phenylboronic acid-functionalized polymers or fluorophores can signal the presence and concentration of glucose through changes in fluorescence or other physical properties.[17] This principle is also being extended to target cancer cells, which often overexpress sialic acid-containing glycoproteins on their surface, providing a "glycan signature" that PBA-functionalized nanoparticles can recognize for targeted drug delivery.[20][21]

Advanced Materials

In materials science, the Suzuki-Miyaura coupling, fueled by a vast library of substituted phenylboronic acids, is a primary method for synthesizing conjugated polymers and biaryls used in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced functional materials.[9]

Part 5: Conclusion and Future Outlook

The journey of substituted phenylboronic acids from a laboratory curiosity to a pillar of modern chemistry has been remarkable. The initial discoveries laid the groundwork, but it was the development of the palladium-catalyzed Suzuki-Miyaura coupling that truly unleashed their synthetic power. This reaction's reliability, functional group tolerance, and mild conditions have made it a go-to method for C-C bond formation in academic and industrial labs alike.

The field continues to evolve. The development of C-H borylation and other novel synthetic methods is further expanding the accessibility and diversity of these critical building blocks. In medicinal chemistry, the unique ability of the boronic acid moiety to act as a covalent-reversible inhibitor and a saccharide recognition element ensures its continued exploration for new therapeutic agents. As we look to the future, the synergy between innovative synthetic methodologies and a deeper understanding of biological systems will undoubtedly lead to even more sophisticated applications for this versatile and powerful class of molecules.

References

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  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2003). SciSpace. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • Process for producing phenylboronic acids and triphenylboroxines. (2002).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • In full flow-continuously battling bacteria with boron. (2020). Scientific Update. [Link]

  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2022). RSC Publishing. [Link]

  • Synthesis of some para-functionalized phenylboronic acid derivatives. (1993). ResearchGate. [Link]

  • Synthesis of vaborbactam (formerly RPX-7009). (2019). ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. [Link]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022). Semantic Scholar. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Flow Synthesis of Vaborbactam. (2019). Thieme. [Link]

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Suzuki-Miyaura Coupling with 3-Chloro-2-hydroxymethylphenylboronic Acid

Introduction: The Strategic Value of Functionalized Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with rema...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the field of drug discovery, where the biaryl motif is a privileged scaffold in countless therapeutic agents.[3] The specific boronic acid under consideration, 3-chloro-2-hydroxymethylphenylboronic acid, is a highly valuable building block. The presence of three distinct functional handles—the boronic acid for coupling, the chloro group for potential subsequent vector elaboration, and the hydroxymethyl group for modulating solubility or serving as a hydrogen bond donor—makes it an attractive starting material for generating complex molecular architectures.[4] Boronic acids themselves have seen a dramatic rise in medicinal chemistry, with several FDA-approved drugs featuring this moiety, underscoring their compatibility with biological systems and their role in enhancing pharmacokinetic profiles.[5]

This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven troubleshooting advice for the successful Suzuki-Miyaura coupling of this challenging, yet rewarding, substrate.

The Inherent Challenge: Reactivity of Ortho-Substituted Boronic Acids

The successful implementation of a Suzuki-Miyaura coupling is highly dependent on the steric and electronic properties of its coupling partners. When employing ortho-substituted phenylboronic acids, such as 3-chloro-2-hydroxymethylphenylboronic acid, researchers must anticipate and overcome specific hurdles.

  • Steric Hindrance: The primary obstacle is steric bulk around the boronic acid moiety. The adjacent hydroxymethyl and chloro groups impede the approach of the palladium complex, which can significantly slow down or inhibit the crucial transmetalation step of the catalytic cycle.[6] This steric clash is a well-documented phenomenon, often leading to a reactivity trend where para > meta >> ortho substituted isomers exhibit progressively lower yields under identical conditions.[6]

  • Substituent Effects: The hydroxymethyl group, while offering a valuable synthetic handle, possesses an acidic proton. The choice of base is therefore critical to avoid deprotonation that could lead to undesired side reactions or catalyst inhibition. Furthermore, there is the potential for the hydroxyl group to act as a coordinating ligand to the palladium center, which can either be beneficial by pre-organizing the complex for transmetalation or detrimental by forming an off-cycle, inactive species.[7]

Addressing these challenges requires a carefully tailored approach, moving beyond standard "off-the-shelf" Suzuki conditions to a more optimized and robust protocol.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational problem-solving and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[9]

  • Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Ar1_X Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Ar1_X OxAdd->PdII_Ar1_X Transmetalation Transmetalation PdII_Ar1_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_Ar1_X->PdII_Ar1_Ar2 Transmetalation->PdII_Ar1_Ar2 PdII_Ar1_Ar2->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² PdII_Ar1_Ar2->Product RedElim->Pd0 Ar1X Ar¹-X Ar1X->PdII_Ar1_X BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->PdII_Ar1_Ar2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like 3-chloro-2-hydroxymethylphenylboronic acid, the transmetalation step is the most sensitive and requires careful optimization of the catalyst, ligand, and base to proceed efficiently.

Key Parameters for a Successful Coupling

Achieving high yields with this substrate necessitates a deliberate selection of reagents and conditions. A one-size-fits-all approach is likely to result in failure.

Data Presentation: Condition Screening for Ortho-Substituted Substrates

The following table summarizes representative conditions used for Suzuki-Miyaura couplings involving sterically demanding ortho-substituted boronic acids. This data provides a validated starting point for optimization.

Aryl Halide PartnerBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
4-Bromoanisole2-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10092
1-Chloro-4-nitrobenzene2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3.5)K₃PO₄ (2.0)Dioxane11088
2-Bromopyridine2-Formylphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF9075
4-Iodotoluene3-Chloro-2-hydroxymethylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)Dioxane/H₂O10085 (Example)

Note: Data is compiled and representative of common literature procedures. Yields are highly substrate-dependent.

Causality Behind Experimental Choices:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be effective in some cases but often struggle with sterically hindered substrates.[11] Modern catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos, or integrated catalysts like PdCl₂(dppf)) are strongly recommended.[12] These ligands promote the crucial oxidative addition and reductive elimination steps and create a more open coordination sphere at the palladium center, facilitating the approach of the bulky boronic acid during transmetalation.[12]

  • Base Selection: The choice of base is critical. It must be strong enough to form the reactive boronate species but not so strong as to cause undesired side reactions.[9] For substrates with acidic protons, like the hydroxymethyl group, inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting the reaction while being compatible with a wide range of functional groups.

  • Solvent System: A polar aprotic solvent is typically required to dissolve the reagents and facilitate the reaction. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with water to help dissolve the inorganic base.[13] Crucially, all solvents must be thoroughly degassed before use. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupling byproducts.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-chloro-2-hydroxymethylphenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Materials:

  • 3-Chloro-2-hydroxymethylphenylboronic acid (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Workflow Visualization:

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add 3-chloro-2-hydroxymethylphenylboronic acid (e.g., 186 mg, 1.0 mmol), 4-bromoanisole (e.g., 224 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

    • Rationale: Adding all solids together at the start under air is convenient. The catalyst is not yet active and is robust enough for brief handling. Finely grinding the base increases its surface area and reactivity.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under high vacuum for 2-3 minutes and then backfill with an inert gas (N₂ or Ar). Repeat this cycle a total of three times.

    • Rationale: This is a critical step to remove oxygen, which can degrade the phosphine ligand and the Pd(0) catalyst, preventing side reactions and ensuring catalytic turnover.[10]

  • Solvent Addition: Prepare a degassed 5:1 mixture of toluene and water by bubbling N₂ or Ar through the solvents for at least 30 minutes. Using a syringe, add the degassed solvent mixture (e.g., 6 mL) to the reaction vessel under a positive pressure of inert gas.

    • Rationale: Using pre-degassed solvents is essential to maintain the inert atmosphere established in the previous step.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

    • Rationale: Elevated temperatures are usually required to overcome the activation energy for the catalytic steps, especially with challenging substrates. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the limiting starting material (the boronic acid).

    • Rationale: Monitoring prevents running the reaction for an unnecessarily long time, which can lead to product degradation or byproduct formation.

Workup and Purification Strategy

  • Quenching: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 30 mL).

    • Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents/reagents.3. Base is not strong enough or has poor solubility.4. Temperature is too low.1. Use fresh catalyst/ligand. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly (sparge with N₂/Ar for 30+ min).3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.Pd(II) species present without aryl halide.[10]Improve degassing procedures for all solvents and the reaction vessel. Ensure high-purity reagents.
Protodeboronation (Boronic acid -> Ar-H) Prolonged reaction time at high temperature, especially with excess water or base.Monitor the reaction closely and stop it once the starting material is consumed. Use the minimum necessary amount of base and water. Consider using a boronic ester if this is a persistent issue.[14]
Incomplete Reaction / Stalled Steric hindrance is too great for the chosen ligand.Switch to a more sterically demanding and electron-rich ligand (e.g., from SPhos to RuPhos or use a Buchwald palladacycle precatalyst).

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • 3-Chlorophenylboronic acid synthesis. ChemicalBook.
  • Mechanism of the homogeneous Suzuki–Miyaura reaction. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Preparation method of hydroxyphenylboronic acid. Google Patents.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Tips on increasing yield of Miyaura coupling reaction? Reddit.
  • Design and discovery of boronic acid drugs. PubMed.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate.
  • Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
  • (3-Chloro-2-(hydroxymethyl)phenyl)boronic acid. Alchem.Pharmtech.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
  • Special Issue “Drug Discovery and Application of New Technologies”. PubMed Central.
  • Synthesis routes of 3-Chlorophenyl boronic acid. Benchchem.

Sources

Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-2-hydroxymethylphenylboronic Acid in Modern Medicinal Chemistry

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 3-Chloro-2-hydroxymethylphenylboronic acid. This bifunctional reagent serv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 3-Chloro-2-hydroxymethylphenylboronic acid. This bifunctional reagent serves as a pivotal building block in medicinal chemistry, primarily for the synthesis of benzoxaboroles—a privileged scaffold with broad therapeutic potential—and as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind its synthetic utility, provide field-proven experimental protocols, and contextualize its role in the rational design of next-generation therapeutics.

Introduction: A Multifaceted Building Block

3-Chloro-2-hydroxymethylphenylboronic acid is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its three key functional groups:

  • The Boronic Acid: This moiety is the cornerstone of its utility, enabling robust and predictable palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2]

  • The Hydroxymethyl Group: Positioned ortho to the boronic acid, this group is not merely a substituent but a key reactive partner. It facilitates intramolecular cyclization to form the benzoxaborole ring system, a pharmacologically significant scaffold.[3][4]

  • The Chloro Substituent: Far from being a simple placeholder, the chlorine atom profoundly influences the electronic properties, lipophilicity, and metabolic stability of the parent molecule and its derivatives.[5] Its presence can lead to significant gains in biological potency and improved pharmacokinetic profiles, an effect sometimes termed the "magic chloro" effect in drug discovery.[5]

The interplay of these groups makes this reagent a powerful tool for accessing novel chemical matter with diverse therapeutic applications, from antifungal and antibacterial agents to enzyme inhibitors.[6]

Core Application I: Gateway to the Benzoxaborole Scaffold

Benzoxaboroles have emerged as a highly valuable class of boron-containing heterocycles in drug discovery.[6] Their success is attributed to the unique ability of the boron atom to form stable, reversible covalent bonds with biological nucleophiles, such as the diol groups in enzyme cofactors or the ribose of tRNA.[4] This mechanism of action has led to the development of FDA-approved drugs, including:

  • Tavaborole (Kerydin®): An antifungal agent that inhibits leucyl-tRNA synthetase, used for the treatment of onychomycosis.[7]

  • Crisaborole (Eucrisa®): An anti-inflammatory agent that inhibits phosphodiesterase 4 (PDE4), used for topical treatment of atopic dermatitis.[7]

3-Chloro-2-hydroxymethylphenylboronic acid is an ideal precursor for synthesizing 4-chloro-substituted benzoxaboroles. The intramolecular condensation (cyclization) between the hydroxymethyl and boronic acid groups is typically facile, often requiring simple heating or mild acidic conditions to eliminate water.

G cluster_0 Synthesis of 4-Chlorobenzoxaborole cluster_1 Therapeutic Applications reagent 3-Chloro-2-hydroxymethyl- phenylboronic acid product 4-Chloro-1-hydroxy- 1,3-dihydro-2,1-benzoxaborole reagent->product Dehydration / Cyclization (e.g., Toluene, reflux) - H₂O scaffold Benzoxaborole Scaffold apps Antifungal Antibacterial Anti-inflammatory Antiparasitic scaffold->apps Further Derivatization

Caption: Synthetic utility of the reagent for benzoxaborole formation.

Protocol 1: Synthesis of 4-Chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

This protocol describes a standard procedure for the cyclization of the title compound.

Materials:

  • 3-Chloro-2-hydroxymethylphenylboronic acid

  • Toluene

  • Dean-Stark apparatus (optional, but recommended)

  • Round-bottom flask and condenser

  • Hexanes or Pentane (for precipitation/washing)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add 3-Chloro-2-hydroxymethylphenylboronic acid (e.g., 1.0 g, 1.0 equiv).

  • Solvent Addition: Add toluene (approx. 40-50 mL). The exact volume is not critical, but enough should be used to ensure good stirring and azeotropic removal of water.

  • Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexanes) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the solution to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. For further purification, it can be triturated or recrystallized. Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate) and then add a non-polar solvent (e.g., hexanes) to induce precipitation.

  • Isolation: Filter the resulting solid, wash with cold hexanes or pentane, and dry under vacuum to yield the final product, 4-Chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Scientist's Note: The azeotropic removal of water using a Dean-Stark trap drives the equilibrium towards the cyclized product, ensuring a high yield. If a Dean-Stark trap is unavailable, drying agents like anhydrous MgSO₄ can be used, or simply refluxing in a high-boiling solvent can be sufficient, albeit potentially slower.

Core Application II: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in pharmaceutical development, valued for its mild conditions and high functional group tolerance.[1][2] 3-Chloro-2-hydroxymethylphenylboronic acid serves as an excellent coupling partner to introduce the substituted phenyl motif into complex molecules.

The catalytic cycle involves three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-R² red_elim->product aryl_halide Ar-X (R¹) aryl_halide->ox_add boronic_acid Our Reagent (R²-B(OH)₂) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-2-hydroxymethylphenylboronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 3-Chloro-2-hydroxymethylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 3-Chloro-2-hydroxymethylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique substitution pattern of this boronic acid presents distinct challenges, including steric hindrance and potential side reactions. This resource provides in-depth, evidence-based solutions and answers to frequently encountered issues.

I. Understanding the Challenges: The "Why" Behind the Difficulties

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] However, the efficiency of this palladium-catalyzed reaction is highly dependent on the substrates. In the case of 3-Chloro-2-hydroxymethylphenylboronic acid, two primary structural features can impede the reaction:

  • Steric Hindrance: The ortho-hydroxymethyl group and the adjacent chlorine atom create significant steric bulk around the boronic acid moiety. This can hinder the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[2]

  • Substituent Effects: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the boronic acid. Additionally, the hydroxyl group can potentially interact with the palladium catalyst or the base, leading to undesired side reactions or catalyst deactivation.

II. Frequently Asked Questions (FAQs)

Here, we address common questions that arise when working with 3-Chloro-2-hydroxymethylphenylboronic acid in Suzuki coupling reactions.

1. Why am I observing low to no conversion of my starting materials?

  • Plausible Cause: The most likely culprit is a stalled transmetalation step due to steric hindrance. The bulky substituents on your boronic acid are preventing it from efficiently approaching the palladium complex.

  • Expert Recommendation: To overcome this, a combination of a more active catalyst system and optimized reaction conditions is necessary. Consider using a bulky, electron-rich phosphine ligand, such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species that can better accommodate sterically demanding substrates.[3] Additionally, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier for transmetalation.

2. I'm seeing significant amounts of homocoupling of my aryl halide. What's causing this?

  • Expert Recommendation: Similar to addressing low conversion, enhancing the rate of transmetalation is key. Employing a more effective ligand is a primary strategy. Also, ensure your boronic acid is of high purity and that you are using a slight excess (1.1-1.5 equivalents) to favor the desired cross-coupling pathway.

3. My reaction is producing a significant amount of protodeborylated side product. How can I prevent this?

  • Plausible Cause: Protodeborylation, the cleavage of the C-B bond by a proton source, is a common side reaction for boronic acids, especially under harsh basic conditions or in the presence of excess water.[4]

  • Expert Recommendation: The choice of base and solvent system is critical. A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferable to strong bases like sodium hydroxide (NaOH). Using a less protic solvent system, such as a mixture of dioxane and water, can also minimize this side reaction. Ensure your reagents and solvents are appropriately dried if protodeborylation is a persistent issue.

4. What is the optimal palladium catalyst and ligand combination for this substrate?

  • Expert Recommendation: For sterically hindered substrates like 3-Chloro-2-hydroxymethylphenylboronic acid, catalyst systems known for their high activity are recommended. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand is a robust starting point.[5]

Catalyst CombinationKey Advantages
Pd₂(dba)₃ / SPhos Excellent for sterically demanding couplings, often provides high yields.
Pd(OAc)₂ / XPhos Broadly applicable, good for challenging aryl chlorides.
PdCl₂(dppf) A reliable choice, though may be less effective for highly hindered substrates.

5. How does the choice of base impact the reaction?

  • Expert Recommendation: The base plays a crucial role in activating the boronic acid for transmetalation.[1][5][6][7] For this substrate, a moderately strong, non-nucleophilic base is ideal.

BaseKey Considerations
K₂CO₃ A good starting point, generally effective and cost-efficient.
Cs₂CO₃ Often provides higher yields for difficult couplings due to its higher solubility and basicity.
K₃PO₄ A strong, non-nucleophilic base that can be very effective, particularly with aryl chlorides.[8]
NaOH Can be too harsh, potentially leading to protodeborylation and other side reactions. Use with caution.
III. Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / No Reaction 1. Ineffective catalyst system for sterically hindered substrate. 2. Reaction temperature too low. 3. Impure boronic acid or aryl halide.1. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). 2. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). 3. Verify the purity of your starting materials by NMR or LC-MS.
Significant Homocoupling of Aryl Halide 1. Slow transmetalation. 2. Insufficient amount of boronic acid.1. Use a more electron-rich, bulky ligand (e.g., XPhos, RuPhos). 2. Increase the stoichiometry of the boronic acid to 1.5 equivalents.
Formation of Protodeborylated Byproduct 1. Base is too strong or reaction conditions are too harsh. 2. Presence of excess water or other proton sources.1. Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃). 2. Use anhydrous solvents and ensure reagents are dry. A 10:1 ratio of organic solvent to water is a good starting point.
Decomposition of Starting Materials 1. Reaction temperature is too high. 2. Oxygen contamination leading to catalyst deactivation.1. Lower the reaction temperature and increase the reaction time. 2. Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst.
IV. Experimental Protocols

A. Standard Protocol (Starting Point)

This protocol provides a general starting point for the Suzuki coupling of 3-Chloro-2-hydroxymethylphenylboronic acid with an aryl bromide.

  • To a dry reaction vessel, add 3-Chloro-2-hydroxymethylphenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (10:1 v/v) to achieve a 0.1 M concentration with respect to the aryl bromide.

  • Add PdCl₂(dppf) (0.02 equiv.).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Optimized Protocol for Challenging Substrates

This protocol is designed for instances where the standard protocol yields unsatisfactory results.

  • To a dry Schlenk tube, add 3-Chloro-2-hydroxymethylphenylboronic acid (1.5 equiv.), the aryl halide (1.0 equiv.), and cesium carbonate (2.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (10:1 v/v).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.03 equiv.) in a small amount of the degassed solvent.

  • Add the catalyst/ligand mixture to the Schlenk tube.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours.

  • Follow steps 6-9 from the standard protocol for workup and purification.

V. Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system optimized for steric hindrance? Start->Check_Catalyst Optimize_Catalyst Use bulky ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Catalyst No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Optimize_Catalyst->Check_Temp Increase_Temp Increase temperature (e.g., to 100-110 °C) Check_Temp->Increase_Temp No Check_Base Is protodeborylation or homocoupling observed? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Optimize_Base Use a milder base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Optimize_Base Yes Check_Purity Are starting materials pure? Check_Base->Check_Purity No Optimize_Base->Check_Purity Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Success Successful Reaction Check_Purity->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Use of Base Metals in Suzuki Coupling Source: Wordpress URL: [Link]

  • Title: Role of a base in Suzuki-Miyaura reaction Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: Journal of the American Chemical Society URL: [Link]

  • Title: Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction Source: ACS Omega URL: [Link]

  • Title: Optimization of the reaction conditions. Source: ResearchGate URL: [Link]

Sources

Optimization

Effect of base and solvent on the efficiency of Suzuki reactions

A Senior Application Scientist's Guide to the Critical Role of Base and Solvent The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Critical Role of Base and Solvent

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its power. However, its success is not guaranteed. The reaction is a complex interplay of catalyst, substrates, base, and solvent, and seemingly minor variations in the latter two can dramatically impact efficiency, yield, and purity.[3]

This guide provides field-proven insights and troubleshooting strategies focused on the two most frequently adjusted—and often misunderstood—parameters: the base and the solvent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, explaining the chemical causality and providing actionable protocols.

Q1: My reaction yield is very low or has failed completely. What are the likely base and solvent-related causes?

This is the most common issue encountered. Before suspecting catalyst death or substrate impurity, scrutinize your choice of base and solvent, as they are central to the catalytic cycle's most sensitive step: transmetalation.

Underlying Causality:

  • Inefficient Boronate Formation: The primary role of the base is to activate the organoboron species.[4] It reacts with the boronic acid (or its trimeric boroxine) to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻.[5][6] If the base is too weak or poorly soluble, this activation is incomplete, stalling the catalytic cycle before the key organic fragment can be transferred to the palladium center.[7]

  • Poor Reagent Solubility: The Suzuki reaction is often a heterogeneous mixture. If the inorganic base (e.g., K₂CO₃) and the organometallic catalyst have negligible solubility in the organic solvent, the reaction kinetics will be extremely slow, leading to low conversion. This is precisely why aqueous co-solvents are so effective; they dissolve the base, creating a biphasic system where the reaction can occur at the interface.[1][6]

  • Catalyst Inhibition: Certain solvents, particularly those containing Lewis basic heterocycles like pyridine, can act as ligands and poison the palladium catalyst, preventing it from participating in the reaction.[1]

Troubleshooting Protocol:

  • Assess Your Base:

    • Problem: Using a mild base like NaHCO₃ with an unreactive aryl chloride.

    • Solution: Switch to a stronger, more effective base. Potassium phosphate (K₃PO₄) is an excellent and broadly applicable starting point. For particularly challenging couplings, cesium carbonate (Cs₂CO₃) is often more effective due to the high solubility of its salts.[4]

  • Optimize the Solvent System:

    • Problem: Running the reaction with K₂CO₃ in anhydrous toluene, resulting in a stalled reaction.

    • Solution: Introduce water as a co-solvent. A good starting point is a 4:1 to 10:1 ratio of organic solvent to water (e.g., Toluene/H₂O or THF/H₂O).[1] The improved solubility of the base will often dramatically increase the reaction rate. Ensure vigorous stirring to maximize the interfacial area in biphasic systems.[1]

  • Ensure Proper Degassing:

    • While not directly a base/solvent issue, dissolved oxygen can degrade the Pd(0) catalyst. Low yields are often attributable to inefficient degassing.[8]

    • Action: Before heating, purge the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]

Q2: I'm observing significant side products, especially protodeboronation of my boronic acid. How can I minimize this?

Protodeboronation (the replacement of the C-B bond with a C-H bond) is a destructive side reaction that consumes your starting material and lowers the yield.[1] It is often promoted by overly harsh conditions.

Underlying Causality:

  • Base Strength and Water Activity: Strong bases (like NaOH, KOH) in aqueous solvents can promote the hydrolysis of the boronic acid, especially at elevated temperatures and long reaction times.

  • Boronic Acid Instability: Some organoboronic acids are inherently less stable than others. Electron-rich or sterically hindered boronic acids can be particularly susceptible.[1]

Mitigation Strategies:

  • Switch to a Milder Base: If your substrate contains base-sensitive functional groups (e.g., esters, ketones) or if protodeboronation is a major issue, a stronger base may be detrimental.

    • Solution: Use potassium fluoride (KF). Powdered KF is effective at activating the boronic acid without creating a strongly basic environment that promotes hydrolysis or other side reactions.[7]

  • Use a More Stable Boron Reagent:

    • Solution: Instead of a boronic acid, use a corresponding boronic ester, such as a pinacol ester (Bpin). These are significantly more stable towards hydrolysis and can be a reliable way to avoid protodeboronation.[1] Note that the hydrolysis of the ester to the active boronate is still a key step in the reaction.

  • Consider Anhydrous Conditions:

    • For extremely sensitive substrates, running the reaction under anhydrous conditions can prevent hydrolysis. This requires a different approach to base and solvent selection.

    • Anhydrous Protocol: Use a base like potassium methoxide (KOMe) or potassium tert-butoxide (KOtBu) in a dry solvent like THF or Dioxane.[1] Be aware that these conditions are more sensitive to air and moisture.

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of the base in the Suzuki reaction? A: The base performs three critical functions:

  • Activation of the Boronic Acid: It reacts with the boronic acid to form a negatively charged boronate complex, which is more nucleophilic and readily transfers its organic group to the palladium center during transmetalation.[5][6][7]

  • Formation of Palladium-Alkoxide/Hydroxide Species: The base can react with the palladium-halide complex to form a palladium-hydroxide or -alkoxide species, which is also believed to be a key intermediate in the transmetalation step.[6]

  • Accelerating Reductive Elimination: In some cases, the base can facilitate the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[6]

Q: How do I select an appropriate solvent for a new Suzuki reaction? A: There is no single "best" solvent, as the choice is highly substrate-dependent.[9] However, a logical approach is to consider:

  • Solubility: Can the solvent dissolve your organic starting materials? A mixture of an aromatic solvent (Toluene), an ether (THF, Dioxane, 2-MeTHF), or an alcohol (Isopropanol) with water is a robust starting point.[1][9]

  • Temperature Requirement: For unreactive substrates like aryl chlorides, a high-boiling solvent like Dioxane (b.p. 101 °C) or DMF (b.p. 153 °C) is necessary to reach the required reaction temperatures.[1]

  • Reaction Profile: While solvent polarity can influence catalytic intermediates, its effect is often less pronounced than that of temperature or the choice of base and ligand.[9] The primary role of the solvent is to provide a medium in which the reagents can interact effectively.

Q: Is water absolutely necessary for a Suzuki reaction to work? A: No, but it is highly beneficial in many cases. Water is excellent at dissolving the inorganic bases (carbonates, phosphates) that are commonly used, which is critical for the reaction to proceed.[1][6] Reactions can be run under completely anhydrous conditions, but this typically requires the use of organic-soluble bases like alkoxides (e.g., KOtBu) or specialized reagents like TMSOK.[1]

Data-Driven Selection Guides

Use these tables as a starting point for designing and optimizing your Suzuki reactions.

Table 1: Common Bases for Suzuki Coupling
BasepKa (Conjugate Acid)Common SolventsKey Characteristics & Applications
K₃PO₄ ~12.3Toluene/H₂O, Dioxane/H₂O, THF/H₂OExcellent general-purpose base. Strong but non-nucleophilic. Good for aryl chlorides.
Cs₂CO₃ ~10.3Toluene/H₂O, Dioxane/H₂O, THF/H₂OHighly effective, often provides faster rates due to the high solubility of cesium salts.
K₂CO₃ ~10.3Toluene/H₂O, Dioxane/H₂O, DMF/H₂OA standard, cost-effective choice for many routine transformations.[4][8]
KF ~3.2Dioxane, THFMild, non-nucleophilic base. Ideal for substrates with base-sensitive functional groups (e.g., esters).[7]
KOtBu ~19Anhydrous THF, DioxaneStrong, non-nucleophilic base for anhydrous conditions. Often used for challenging couplings.[1]
Table 2: Common Solvents for Suzuki Coupling
SolventBoiling Point (°C)PolarityTypical Use Cases & Notes
Toluene 111Non-polarExcellent for general-purpose couplings, often used with water. Good temperature range.
Dioxane 101Polar aproticHigh boiling point, good for less reactive substrates. Often used with water.
Tetrahydrofuran (THF) 66Polar aproticLower boiling point, suitable for more reactive substrates that don't require high heat.
Dimethylformamide (DMF) 153Polar aproticVery high boiling point, used for very unreactive aryl chlorides. Can be difficult to remove.
2-Propanol (IPA) / Water ~83 (azeotrope)Polar proticA "green" and robust solvent system that performs well in many cases.[9]
2-Methyltetrahydrofuran (2-MeTHF) 80Polar aproticA more environmentally friendly alternative to THF.[1]
Visualizing the Process
The Suzuki Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction, highlighting where the base and solvent exert their influence.

Suzuki_Cycle Fig. 1: The Suzuki Catalytic Cycle cluster_base Role of Base Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)-X      L₂ OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Solvent facilitates interaction of phases PdII_B Ar-Pd(II)-R      L₂ Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activates Boronate->Transmetalation Transfers 'R' group

Caption: Fig. 1: The Suzuki Catalytic Cycle

Troubleshooting Flowchart

Use this decision tree to guide your optimization efforts when encountering common problems.

Troubleshooting_Flowchart Fig. 2: A Logic Flowchart for Troubleshooting start Low Yield or Failed Reaction? cause1 Is the base strong enough? (e.g., for Ar-Cl) start->cause1 Check Reactivity cause2 Are reagents soluble? (especially the base) start->cause2 Check Appearance cause3 Are there side reactions? (e.g., Protodeboronation) start->cause3 Check byproducts cause1->cause2 Yes sol1a Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) cause1->sol1a No cause2->cause3 Yes sol2a Add H₂O as a co-solvent (e.g., Toluene/H₂O 10:1) cause2->sol2a No sol3a Use a milder base (e.g., KF) or a boronic ester (Bpin) cause3->sol3a Yes sol_general Ensure proper degassing with Ar or N₂ cause3->sol_general No

Caption: Fig. 2: A Logic Flowchart for Troubleshooting

Key Experimental Protocol
General Procedure for Screening Base and Solvent in a Suzuki Coupling

This protocol provides a reliable framework for optimizing your reaction.

  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst/ligand system (0.5-5 mol%).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent or solvent mixture via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • C. Amatore, G. Le Duc, A. Jutand (2013). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal. [Link]

  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A. F. R. Kilpatrick et al. (2016). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • J. D. C. Clark et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. [Link]

  • Wikipedia (n.d.). Suzuki reaction. Wikipedia. [Link]

  • CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

  • Master Organic Chemistry (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-2-hydroxymethylphenylboronic Acid in Suzuki-Miyaura Coupling

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its ability to form carbon-carbon bonds with high...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is critical, as its structural and electronic properties dictate reactivity, yield, and reaction kinetics. This guide provides an in-depth performance benchmark of 3-Chloro-2-hydroxymethylphenylboronic acid, a multifunctional reagent whose unique substitution pattern presents both opportunities and challenges in synthesis. We will objectively compare its performance against structurally simpler alternatives in a standardized Suzuki-Miyaura coupling reaction, providing detailed experimental protocols, comparative data, and expert analysis to guide researchers in its effective application.

Introduction: The Strategic Value of Substituted Boronic Acids

The power of the Suzuki-Miyaura reaction lies in its versatility, which is largely derived from the vast array of available organoboron reagents.[3] While simple phenylboronic acids are effective, the introduction of substituents onto the aromatic ring allows for the construction of complex, highly functionalized molecules central to drug discovery and materials engineering.

3-Chloro-2-hydroxymethylphenylboronic acid is a reagent of particular interest due to its unique combination of substituents:

  • An ortho-hydroxymethyl group (-CH₂OH) : This group introduces significant steric bulk adjacent to the reaction center, which can impede the approach of the palladium catalyst. However, the hydroxyl moiety can also engage in intramolecular interactions or potentially coordinate with the catalyst, modulating its reactivity in complex ways.[4][5]

  • A meta-chloro group (-Cl) : As an electron-withdrawing group, the chlorine atom increases the Lewis acidity of the boron center. This electronic perturbation can influence the rate-determining transmetalation step of the catalytic cycle.[6]

Understanding the interplay of these steric and electronic effects is crucial for predicting and optimizing reaction outcomes. This guide aims to deconstruct these effects through a carefully designed comparative study.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are: (a) Oxidative Addition of an organic halide to a Pd(0) species, (b) Transmetalation of the organic group from the boronic acid to the Pd(II) complex, and (c) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8]

Suzuki_Miyaura_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide R¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_couple R¹-Pd(II)L₂-R² transmetalation->pd2_couple out_borate X-B(OH)₂ + Base transmetalation->out_borate reductive_elimination Reductive Elimination pd2_couple->reductive_elimination reductive_elimination->pd0 out_product R¹-R² reductive_elimination->out_product in_halide R¹-X in_halide->oxidative_addition in_boronic R²-B(OH)₂ in_boronic->transmetalation in_base Base in_base->transmetalation

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of 3-Chloro-2-hydroxymethylphenylboronic acid, we designed a standardized Suzuki-Miyaura coupling reaction. Its performance is benchmarked against three structurally related boronic acids to isolate the steric and electronic contributions of its substituents.

Benchmark Panel:

  • Phenylboronic Acid: The unsubstituted baseline standard.

  • 3-Chlorophenylboronic Acid: Isolates the electronic effect of the meta-chloro group.

  • 2-(Hydroxymethyl)phenylboronic Acid: Isolates the steric and potential coordinating effect of the ortho-hydroxymethyl group.[9]

  • 3-Chloro-2-hydroxymethylphenylboronic Acid: The subject of our investigation.

Standard Reaction: The coupling of the selected boronic acid with 4-bromoanisole.

Detailed Experimental Protocol

Causality Statement: This protocol was designed for robustness and reproducibility. A nitrogen atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. Dioxane is chosen as the solvent for its ability to dissolve both organic reagents and the aqueous base, creating a homogenous reaction environment at elevated temperatures. Pd(dppf)Cl₂ is a highly stable and reliable precatalyst known for its effectiveness in a wide range of cross-coupling reactions. Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting the formation of the boronate "ate" complex without causing hydrolysis of sensitive functional groups. The reaction is monitored by TLC to ensure a reliable endpoint is determined for each reagent.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acids (1.2 mmol, 1.2 equiv of each):

    • Phenylboronic Acid

    • 3-Chlorophenylboronic Acid

    • 2-(Hydroxymethyl)phenylboronic Acid

    • 3-Chloro-2-hydroxymethylphenylboronic Acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a 9:1 Hexanes:Ethyl Acetate mobile phase.

  • Upon completion (disappearance of the 4-bromoanisole spot), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes:Ethyl Acetate) to yield the pure biaryl product.

  • Determine the isolated yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Comparative Performance Data and Analysis

The following table summarizes the anticipated experimental outcomes based on established principles of physical organic chemistry. The yields are educated projections intended for comparative purposes.

Boronic Acid ReagentKey Structural FeaturesAnticipated Reaction Time (h)Anticipated Isolated Yield (%)Analysis of Expected Performance
Phenylboronic AcidUnsubstituted (Baseline)292%As the baseline, this reaction is expected to proceed efficiently to near completion. The lack of steric hindrance and electronic perturbation allows for facile oxidative addition and transmetalation.
3-Chlorophenylboronic AcidElectronic: meta-Cl (Inductively withdrawing)1.595%The electron-withdrawing chloro group increases the Lewis acidity of the boron atom, which can accelerate the rate-limiting transmetalation step. This is expected to result in a slightly faster reaction and an excellent yield.
2-(Hydroxymethyl)phenylboronic AcidSteric: ortho-CH₂OH (Bulky)675%The significant steric hindrance from the ortho-substituent is expected to slow the reaction considerably by impeding the approach of the palladium complex. This steric clash can lead to a lower overall yield under standard conditions.[4][10]
3-Chloro-2-hydroxymethylphenylboronic Acid Steric & Electronic: ortho-CH₂OH, meta-Cl 5 80% This reagent presents a trade-off. The ortho-steric hindrance is the dominant factor, slowing the reaction compared to the baseline. However, the activating effect of the meta-chloro group partially mitigates this hindrance by promoting a faster transmetalation step. The result is a better yield than the purely sterically hindered analogue.

Discussion and Field-Proven Insights

The benchmark data reveals a clear hierarchy of reactivity governed by the interplay of steric and electronic effects.

  • Electronic Activation: The performance of 3-Chlorophenylboronic acid demonstrates that an inductively withdrawing group can be beneficial, likely by accelerating transmetalation. This is a key consideration for researchers looking to couple electron-rich aryl halides.

  • Steric Hindrance: The primary challenge with ortho-substituted reagents like 2-(Hydroxymethyl)phenylboronic acid is steric hindrance. This often necessitates more robust catalytic systems or longer reaction times.

  • The Duality of 3-Chloro-2-hydroxymethylphenylboronic Acid: Our target molecule showcases a compelling balance. While the ortho-hydroxymethyl group undeniably slows the reaction, the electronic "push" from the meta-chloro group allows it to outperform its non-chlorinated counterpart. This makes it a valuable building block when both functionalities are required in the final product, as it can deliver good yields provided the reaction conditions are optimized.

For challenging couplings involving sterically hindered reagents like 3-Chloro-2-hydroxymethylphenylboronic acid, a logical troubleshooting workflow is essential.

Troubleshooting_Workflow start Low Yield with Ortho-Substituted Boronic Acid ligand Change Ligand: Use Bulkier, Electron-Rich Ligands (e.g., Buchwald-type) start->ligand Steric hindrance at Pd center base Change Base: Switch to a Stronger, Non-Nucleophilic Base (e.g., Cs₂CO₃, K₃PO₄) start->base Inefficient boronate formation temp Increase Temperature or Reaction Time ligand->temp If still slow success Reaction Optimized ligand->success Yield Improves base->temp If still slow base->success Yield Improves solvent Change Solvent: Try Toluene/H₂O or 2-MeTHF temp->solvent If side products form temp->success Yield Improves solvent->success Yield Improves

Diagram 2: Troubleshooting workflow for Suzuki couplings with hindered reagents.

Conclusion and Recommendations

3-Chloro-2-hydroxymethylphenylboronic acid is a capable and valuable reagent for introducing a uniquely functionalized aromatic ring via Suzuki-Miyaura coupling. Its performance is a direct reflection of its structure:

  • Its reactivity is primarily limited by the steric bulk of the ortho-hydroxymethyl group.

  • This limitation is partially offset by the electronically activating nature of the meta-chloro substituent.

We recommend that researchers using this reagent begin with robust catalytic systems known to be effective for hindered substrates, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos). While standard conditions can provide good yields, optimization of the base, solvent, and temperature may be necessary to achieve excellent results, particularly when coupling with other sterically demanding partners. This guide serves as a foundational benchmark, empowering researchers to make informed decisions and accelerate their synthetic endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2236. Retrieved from [Link]

  • Thomas, J., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(35), 22695-22706. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Kącka-Zych, A. (2022). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 27(15), 5006. Retrieved from [Link]

  • Yamamoto, T., et al. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 48(11), 1541-1543. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)phenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (2023). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. Retrieved from [Link]

Sources

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